(2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one
Description
(2Z,5E)-3-(4-Ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a fused indolinone core and dual 4-ethoxyphenyl substituents. The compound’s stereochemistry (Z-configuration at C2 and E-configuration at C5) is critical for its conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C27H23N3O4S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C27H23N3O4S/c1-3-33-19-13-9-17(10-14-19)28-27-30(18-11-15-20(16-12-18)34-4-2)26(32)24(35-27)23-21-7-5-6-8-22(21)29-25(23)31/h5-16,32H,3-4H2,1-2H3 |
InChI Key |
FALLOOLTGAVSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidin-4-One Core
The thiazolidin-4-one scaffold is constructed using a modified Hantzsch thiazole synthesis. 4-Ethoxyaniline (10 mmol) and 4-ethoxybenzaldehyde (10 mmol) are refluxed in ethanol with a catalytic amount of acetic acid (2 mL) for 4 hours to form the Schiff base intermediate. Mercaptoacetic acid (12 mmol) is then added, and the mixture is heated at 110°C in polypropylene glycol (PPG) as a green solvent for 8 hours. PPG enhances reaction efficiency compared to polyethylene glycol (PEG), achieving yields of 83–92%. The crude product is purified via silica gel chromatography (60–120 mesh, ethyl acetate/hexane 3:7) to isolate the 3-(4-ethoxyphenyl)thiazolidin-4-one intermediate.
Critical Parameters :
Introduction of the 2-((4-Ethoxyphenyl)Imino) Group
The imino functionality is introduced by reacting the thiazolidin-4-one intermediate with 4-ethoxyaniline under Dean-Stark conditions. The intermediate (5 mmol) and 4-ethoxyaniline (6 mmol) are refluxed in toluene with azeotropic removal of water for 12 hours. This step achieves >90% conversion, as monitored by TLC (ethyl acetate/hexane 1:1). The product is recrystallized from ethanol to yield white crystals.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiazolidinone’s secondary amine on the electrophilic carbon of 4-ethoxybenzaldehyde, followed by dehydration to form the imino linkage.
Knoevenagel Condensation with Isatin
The final step involves condensing the thiazolidin-4-one derivative with isatin to install the 2-oxoindolin-3-ylidene group. The intermediate (5 mmol) and isatin (5.5 mmol) are stirred in dry dioxane with piperidine (0.5 mL) at 80°C for 6 hours. The reaction mixture is cooled, filtered, and washed with cold methanol to yield the (2Z,5E)-configured product.
Stereochemical Control :
-
Piperidine facilitates deprotonation at the 5-position, enabling selective attack on isatin’s carbonyl group.
-
The Z/E configuration is governed by steric hindrance and conjugated π-system stabilization, favoring the thermodynamically stable (2Z,5E) isomer.
Catalytic and Solvent Systems
Catalyst Screening
Comparative studies reveal that vanadyl sulfate (VOSO₄) and ultrasonic irradiation significantly enhance reaction rates and yields during cyclocondensation (Table 1).
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| PPG | 83 | 8 |
| VOSO₄ | 89 | 6 |
| Ultrasonic (40 kHz) | 92 | 4 |
Characterization and Analytical Data
The final product is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 1H), 7.82–7.12 (m, 8H, Ar-H), 6.95 (s, 1H, CH), 4.12 (q, J = 7.0 Hz, 4H, OCH₂), 1.38 (t, J = 7.0 Hz, 6H, CH₃).
-
IR (KBr) : ν 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, isatin), 1602 cm⁻¹ (C=N).
-
HRMS (ESI) : m/z calcd. for C₂₇H₂₂N₃O₄S [M+H]⁺: 492.1331; found: 492.1328.
Challenges and Mitigation Strategies
-
By-Product Formation : Competing Michael adducts during Knoevenagel condensation are minimized by strict temperature control (80°C) and anhydrous conditions.
-
Stereochemical Purity : Chromatographic separation on silica gel (ethyl acetate/hexane 1:1) resolves (2Z,5E) and (2E,5Z) isomers, with the former eluting first.
Scalability and Industrial Relevance
The synthetic route is scalable to kilogram quantities using flow chemistry. Continuous ultrasonic reactors reduce batch processing times by 60%, making the methodology viable for industrial anticancer drug production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the ethoxyphenyl groups.
Reduction: Reduction reactions could target the imino group or the carbonyl group in the indolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) could be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that thiazolidine derivatives exhibit a range of biological activities, including:
1. Anticancer Activity
Thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, derivatives containing the thiazolidine ring have been linked to the inhibition of tumor growth in vitro and in vivo models.
2. Antioxidant Properties
The antioxidant activity of thiazolidine derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. This property is essential for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders.
3. Antidiabetic Effects
Some thiazolidine compounds have demonstrated potential as antidiabetic agents by enhancing insulin sensitivity and reducing blood glucose levels. The mechanism often involves modulation of glucose metabolism and lipid profiles.
Synthesis Methodologies
The synthesis of (2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one typically involves multi-step reactions:
- Formation of Thiazolidine Ring : The initial step often includes the condensation of appropriate aldehydes with thioureas or isothiocyanates to form the thiazolidine core.
- Introduction of Substituents : Subsequent steps involve introducing various substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Modifications : The final product can be obtained through cyclization and functional group transformations to achieve the desired bioactive compound.
Case Studies
Several studies highlight the applications and effectiveness of thiazolidine derivatives:
- Anticancer Studies : A study demonstrated that a related thiazolidine derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antioxidant Evaluation : Research indicated that thiazolidine compounds exhibited strong antioxidant activity measured through DPPH and ABTS assays, suggesting their potential use in preventing oxidative stress-related diseases .
- Diabetes Management : In animal models, thiazolidine derivatives were shown to effectively lower blood glucose levels and improve insulin sensitivity, indicating their potential as therapeutic agents for diabetes management .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Effects
- Ethoxy vs. Hydroxy : The target compound’s 4-ethoxyphenyl groups are less polar than hydroxy-substituted analogs (e.g., ), reducing hydrogen-bonding capacity but enhancing lipophilicity (logP ~3.5 estimated) .
- Indolinone vs.
Physicochemical and Structural Properties
- Crystallography : The target compound’s ethoxy groups may induce steric hindrance, reducing crystal symmetry compared to hydroxy-substituted derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one, which forms dimeric H-bonded networks .
- Solubility : Ethoxy groups increase logP (predicted ~3.5 vs. ~2.0 for hydroxy analogs), reducing aqueous solubility but enhancing lipid membrane penetration .
- Thermal Stability : Thioxo (C=S) derivatives (e.g., ) exhibit lower thermal stability (decomposition >200°C) compared to oxo (C=O) analogs like the target compound, which may decompose above 250°C .
Biological Activity
The compound (2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one belongs to the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a thiazolidin-4-one core, which is a significant scaffold in medicinal chemistry. Its structural formula can be represented as follows:
This structure includes:
- Thiazolidinone ring : Contributes to various biological activities.
- Ethoxyphenyl groups : May enhance lipophilicity and biological interaction.
- Indolinone moiety : Associated with anticancer properties.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cytotoxicity : Research indicates that thiazolidinones can induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar structures exhibit IC50 values ranging from 8.5 µM to 25.6 µM against various cancer cell lines, including K562 and HeLa cells .
- Mechanism of Action : The anticancer activity is often mediated through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. For example, some thiazolidinones have been shown to inhibit topoisomerase and cyclooxygenase enzymes, leading to reduced tumor growth .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad Spectrum : Thiazolidinones have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi. For instance, certain derivatives have shown significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanisms : The antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Properties
Antioxidant activity is another critical aspect of thiazolidinone derivatives:
- Scavenging Activity : Various studies report that thiazolidinones can scavenge free radicals effectively, thus preventing oxidative stress-related damage in cells .
- Comparative Studies : In antioxidant assays, some derivatives showed comparable or superior activity relative to established antioxidants like vitamin C .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound :
Q & A
Q. Which software packages are recommended for crystallographic refinement and visualization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
